4-Methoxy-d3 17beta-estradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

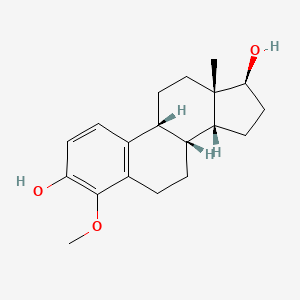

4-Methoxy-d3 17beta-estradiol is a synthetic derivative of 17beta-estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific studies. The molecular formula of this compound is C19H23D3O3, and it has a molecular weight of 305.43 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-d3 17beta-estradiol typically involves the introduction of a methoxy group at the 4-position of the 17beta-estradiol molecule. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The deuterium labeling is introduced by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium labeling .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-d3 17beta-estradiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol .

Applications De Recherche Scientifique

4-Methoxy-d3 17beta-estradiol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the metabolism and distribution of estrogenic compounds in the body.

Metabolic Studies: Helps in understanding the metabolic pathways of estrogen hormones.

Biomedical Research: Used in studies related to hormone replacement therapy and estrogen receptor activity

Mécanisme D'action

The mechanism of action of 4-Methoxy-d3 17beta-estradiol involves its interaction with estrogen receptors. It binds to these receptors, activating them and initiating a cascade of cellular events. This includes the regulation of gene expression and modulation of various physiological processes. The compound also inhibits key enzymes involved in estrogen metabolism, such as aromatase and 17beta-hydroxysteroid dehydrogenase .

Comparaison Avec Des Composés Similaires

Similar Compounds

17beta-estradiol: The parent compound, naturally occurring estrogen.

4-Methoxy-17beta-estradiol: Similar structure but without deuterium labeling.

Estrone: Another naturally occurring estrogen with a similar structure.

Uniqueness

4-Methoxy-d3 17beta-estradiol is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, allowing for more precise and accurate measurements .

Activité Biologique

4-Methoxy-d3 17beta-estradiol (4-ME2) is a methoxylated derivative of estradiol, an important endogenous estrogen with significant biological activity. This compound is notable for its potential therapeutic applications and its role in various physiological processes.

Chemical Structure and Synthesis

This compound is synthesized from estradiol through the action of catechol O-methyltransferase, which converts 4-hydroxyestradiol into 4-ME2. The chemical structure includes a methoxy group at the 4-position of the A-ring of the estradiol molecule, contributing to its unique biological properties.

Biological Activity

The biological activity of 4-ME2 can be categorized into several key areas:

- Estrogenic Activity : 4-ME2 exhibits estrogenic properties similar to those of estradiol, influencing various tissues through estrogen receptors (ERs). It demonstrates uterotrophic effects, promoting uterine weight gain in animal models, which indicates its potential role in reproductive health .

- Metabolic Regulation : Research indicates that 4-ME2 may play a role in metabolic processes. It has been shown to influence glucose metabolism and lipid profiles, suggesting potential implications for conditions such as obesity and diabetes .

- Neuroprotective Effects : Similar to estradiol, 4-ME2 may exert neuroprotective effects through its action on brain estrogen receptors. Studies have demonstrated that it can enhance cognitive function and protect against neurodegenerative processes .

Table: Comparative Biological Activity of Estrogens

| Estrogen Type | Estrogenic Activity (%) | Uterine Weight Gain (%) | Uterotrophic Effect | SHBG RBA (%) |

|---|---|---|---|---|

| Estradiol (E2) | 100 | 506 ± 20 | +++ | 100 |

| Estrone (E1) | 11 ± 8 | 490 ± 22 | +++ | 20 |

| Estriol (E3) | 10 ± 4 | 468 ± 30 | +++ | 3 |

| 4-Methoxy-d3 E2 | 1.3 ± 0.2 | 260 | ++ | 9 |

This table summarizes the comparative activity of various estrogens, highlighting the significant uterotrophic effects of 4-ME2 relative to other estrogens.

Case Study: Neuroendocrine Aging and Estrogen Receptor Density

A recent study investigated the effects of neuroendocrine aging on estrogen receptor density in the brain, revealing that higher estrogen receptor density is associated with cognitive performance in postmenopausal women. The study utilized positron emission tomography (PET) to measure brain uptake of a radiotracer linked to estrogen receptors, showing that compounds like estradiol and its derivatives could influence cognitive health during aging .

The mechanisms by which 4-ME2 exerts its biological effects include:

- Interaction with Estrogen Receptors : Binding to ERs leads to activation of gene transcription involved in reproductive and metabolic functions.

- Regulation of Neurotransmitter Systems : It may modulate neurotransmitter levels, impacting mood and cognitive function.

- Influence on Cell Proliferation : Through ER-mediated pathways, it can affect cell growth and differentiation in various tissues.

Propriétés

IUPAC Name |

(8R,9R,13S,14R,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13+,15+,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-KUPRSHKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.